Cabergoline-d5

Isotopic purity Mass spectrometry Internal standard

Cabergoline-d5 is an essential stable isotope-labeled (SIL) internal standard for the accurate LC‑MS/MS or GC‑MS quantitation of cabergoline in plasma, urine, and other biological matrices. The five‑deuterium substitution (+5 Da mass shift) ensures co‑elution with the analyte while providing a distinct mass channel, effectively compensating for matrix effects, ion suppression, and extraction variability. With a chemical and isotopic purity of ≥98%, this reference standard is critical for method validation, therapeutic drug monitoring, ANDA submissions, and DMF compliance. Choose Cabergoline-d5 for unmatched assay precision, reproducibility, and regulatory-ready bioanalytical data.

Molecular Formula C₂₆H₃₂D₅N₅O₂
Molecular Weight 456.64
CAS No. 1426173-20-7
Cat. No. B1140534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabergoline-d5
CAS1426173-20-7
Synonyms(8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8-carboxamide-d5; FCE-21336-d5;  Cabaser-d5;  Dostinex-d5; 
Molecular FormulaC₂₆H₃₂D₅N₅O₂
Molecular Weight456.64
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
InChIInChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2
Commercial & Availability
Standard Pack Sizes0.25 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabergoline-d5 (CAS 1426173-20-7): Deuterated Internal Standard for Cabergoline LC-MS/MS Quantification


Cabergoline-d5 is a stable isotope-labeled (SIL) internal standard in which five hydrogen atoms of cabergoline, a synthetic ergoline-derived dopamine D2-like receptor agonist, are replaced with deuterium. It is utilized exclusively for the quantitative bioanalysis of cabergoline in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The incorporation of deuterium results in a molecular weight of 456.64 g/mol (mass shift of +5 Da relative to unlabeled cabergoline, 451.6 g/mol), enabling chromatographic co-elution with the analyte while providing a distinct mass channel for detection .

Why Cabergoline-d5 Cannot Be Replaced by Structural Analogs or Unlabeled Standards in Quantitative Bioanalysis


The quantification of cabergoline in complex biological matrices (e.g., human plasma) using LC-MS/MS is susceptible to significant matrix effects and ion suppression/enhancement, which can compromise accuracy and reproducibility [1]. Using a non-isotopic structural analog such as quetiapine as an internal standard does not correct for these effects, as the analog may exhibit different extraction recovery, chromatographic retention, and ionization efficiency relative to cabergoline [2]. In contrast, Cabergoline-d5, as a stable isotope-labeled internal standard, exhibits nearly identical physicochemical properties to the analyte, co-eluting under the same chromatographic conditions and compensating for matrix-induced variability, thereby ensuring superior assay precision and accuracy .

Cabergoline-d5: Quantitative Differentiation Evidence for Procurement and Method Development


Isotopic Purity and Labeling Integrity: Cabergoline-d5 vs. Cabergoline-d6

Cabergoline-d5 is characterized by a minimum isotopic enrichment of 98% ²H, as specified by multiple suppliers . This high isotopic purity is critical for minimizing the presence of unlabeled cabergoline in the internal standard, which would otherwise contribute to background signal and compromise the lower limit of quantification (LLOQ). While Cabergoline-d6 (mass shift +6 Da) is also available, the d5 variant provides a sufficient mass difference of 5 Da to avoid spectral overlap with the analyte (m/z 452.3 → 381.2) while being synthesized via a distinct deuteration strategy . The choice between d5 and d6 may be driven by specific synthetic accessibility, cost, and the potential for deuterium loss at labile positions, with the d5 labeling on the allyl moiety offering a stable, non-exchangeable site .

Isotopic purity Mass spectrometry Internal standard

Method Validation: Performance of a Deuterated Internal Standard vs. a Non-Isotopic Structural Analog (Quetiapine)

A 2022 validated LC-MS/MS method for cabergoline in human plasma utilized quetiapine (QUE) as an internal standard, citing the low cost and availability of this structural analog as a primary advantage [1]. However, the authors of this method acknowledged that stable isotope-labeled internal standards are 'usually required to perform MS analysis, whenever available' [1]. Using a non-isotopic analog like quetiapine (m/z 384.2 → 253.1) does not correct for differential matrix effects, extraction recovery, or ion suppression that may affect cabergoline (m/z 452.3 → 381.2) to a different extent [2]. Cabergoline-d5, by contrast, co-elutes with the analyte and experiences identical matrix effects and ionization efficiency, providing a more robust and accurate correction for these sources of variability, thereby improving inter-day precision and accuracy across multiple sample batches .

LC-MS/MS Method validation Matrix effect

Mass Spectrometric Differentiation: Cabergoline-d5 (+5 Da) vs. Unlabeled Cabergoline

The quantitative analysis of cabergoline by LC-MS/MS relies on multiple reaction monitoring (MRM) of the transition m/z 452.3 → 381.2 for the unlabeled analyte [1]. Cabergoline-d5, with a molecular weight of 456.64 g/mol (vs. 451.6 g/mol for unlabeled cabergoline), provides a mass shift of +5 Da . This mass difference exceeds the recommended minimum of 3 mass units for small molecule (<1,000 Da) LC-MS/MS analysis, ensuring no spectral overlap between the analyte and internal standard channels and preventing cross-talk that would otherwise compromise quantitative accuracy . This is particularly critical for cabergoline, which is administered at low therapeutic doses and requires a sensitive assay with an LLOQ in the low pg/mL range (e.g., 2.00 pg/mL) [1].

Mass spectrometry Isotopic labeling Quantitative analysis

Chemical Purity Specification: Cabergoline-d5 (≥98%) vs. Lower Purity Alternatives

Cabergoline-d5 is commercially available with a minimum chemical purity of ≥98% (HPLC) and isotopic enrichment of ≥98% ²H . This dual purity specification is critical for its function as an internal standard: chemical impurities can introduce interfering peaks or suppress ionization, while isotopic impurities (i.e., unlabeled cabergoline) directly contribute to background signal, elevating the baseline and artificially increasing the lower limit of quantification (LLOQ) . Some vendors offer lower purity grades (e.g., ≥90%), but these are less suitable for high-sensitivity bioanalytical assays where a low and consistent LLOQ is required . For method validation under FDA or EMA guidelines, a high-purity internal standard is essential to meet acceptance criteria for accuracy and precision.

Chemical purity Quality control Reference standard

Cabergoline-d5: Defined Research and Industrial Applications


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Cabergoline-d5 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify cabergoline in biological matrices (e.g., human plasma, urine). The +5 Da mass shift and co-elution properties enable accurate correction for matrix effects and ion suppression, which are critical for achieving the low pg/mL sensitivity required in pharmacokinetic and bioequivalence studies [1].

Therapeutic Drug Monitoring (TDM) of Cabergoline

In clinical laboratories performing therapeutic drug monitoring of cabergoline for patients with hyperprolactinemia or Parkinson‘s disease, Cabergoline-d5 ensures precise and reproducible quantification. The use of a stable isotope-labeled internal standard is essential for meeting the rigorous accuracy and precision requirements of clinical bioanalysis [2].

Quality Control and Reference Standard for ANDA and DMF Submissions

For pharmaceutical companies developing generic cabergoline formulations, Cabergoline-d5 serves as a critical reference standard for analytical method validation, quality control release testing, and stability studies. Its high chemical and isotopic purity (≥98%) supports compliance with regulatory requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [3].

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